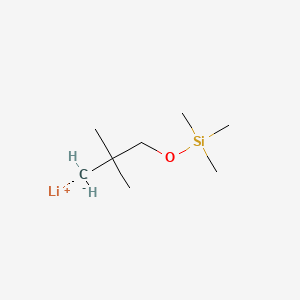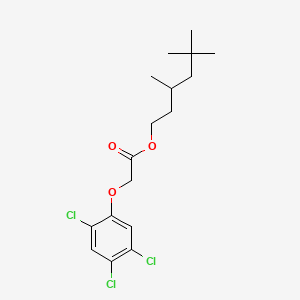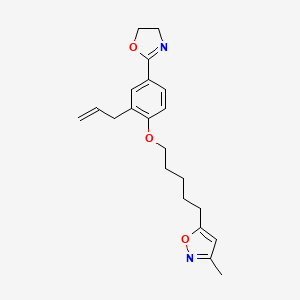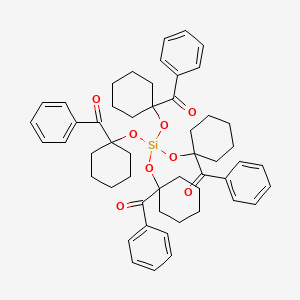
(Silanetetrayltetrakis(oxycyclohexylidene))tetrakis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] is a complex organosilicon compound with the molecular formula C52H60O8Si . This compound is characterized by its unique structure, which includes a silicon atom bonded to four oxycyclohexylidene groups, each of which is further bonded to a phenylmethanone group .
Métodos De Preparación
The synthesis of [Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] typically involves the reaction of cyclohexanone with benzoyl chloride in the presence of a base to form 1-benzoylcyclohexanol . This intermediate is then reacted with silicon tetrachloride to form the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Análisis De Reacciones Químicas
[Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethanone groups can undergo electrophilic aromatic substitution reactions with reagents like nitrating agents or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
[Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] involves its ability to form stable complexes with various molecules. The silicon atom in the compound can coordinate with different ligands, leading to the formation of stable structures. This property is exploited in various applications, such as drug delivery and catalysis.
Comparación Con Compuestos Similares
[Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] can be compared with other similar compounds, such as:
Tetrakis(4-ethynylphenyl)silane: This compound is used in the synthesis of microporous organic polymers and has similar applications in gas storage and separation.
Tetrakis(4-hydroxyphenyl)porphyrin: This compound is used in the development of optical sensors and has applications in detecting metal ions.
Propiedades
Número CAS |
94237-10-2 |
|---|---|
Fórmula molecular |
C52H60O8Si |
Peso molecular |
841.1 g/mol |
Nombre IUPAC |
tetrakis(1-benzoylcyclohexyl) silicate |
InChI |
InChI=1S/C52H60O8Si/c53-45(41-25-9-1-10-26-41)49(33-17-5-18-34-49)57-61(58-50(35-19-6-20-36-50)46(54)42-27-11-2-12-28-42,59-51(37-21-7-22-38-51)47(55)43-29-13-3-14-30-43)60-52(39-23-8-24-40-52)48(56)44-31-15-4-16-32-44/h1-4,9-16,25-32H,5-8,17-24,33-40H2 |
Clave InChI |
BRJVGTLSPCNXLK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O[Si](OC3(CCCCC3)C(=O)C4=CC=CC=C4)(OC5(CCCCC5)C(=O)C6=CC=CC=C6)OC7(CCCCC7)C(=O)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


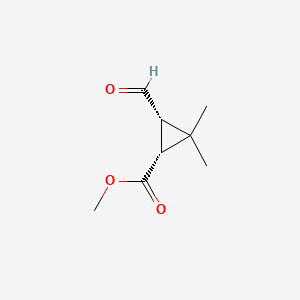
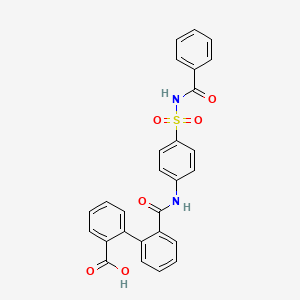
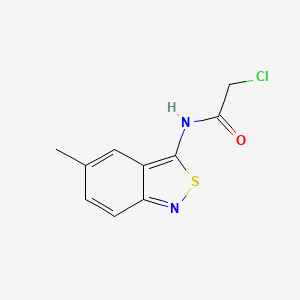
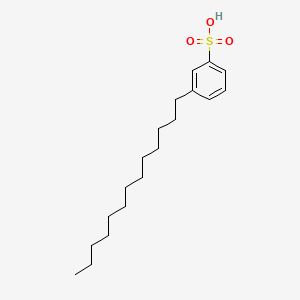
![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)
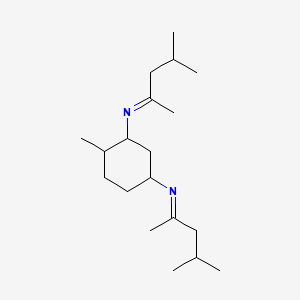
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)

